molecular formula C12H17NO3 B13856160 Isoproterenol Norsalsolinol

Isoproterenol Norsalsolinol

Cat. No.: B13856160
M. Wt: 223.27 g/mol
InChI Key: INRCCYSSAUVXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoproterenol Norsalsolinol is a synthetic compound that combines the properties of isoproterenol, a non-selective beta-adrenergic agonist, and norsalsolinol, a derivative of salsolinol. Isoproterenol is known for its ability to stimulate beta-adrenergic receptors, leading to increased heart rate and bronchodilation, while norsalsolinol has been studied for its potential neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoproterenol Norsalsolinol involves multiple steps, starting with the preparation of isoproterenol. Isoproterenol is synthesized from catechol through a series of reactions, including alkylation with isopropylamine. Norsalsolinol is synthesized from dopamine through a Pictet-Spengler reaction with acetaldehyde. The final step involves the coupling of isoproterenol and norsalsolinol under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Isoproterenol Norsalsolinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

Isoproterenol Norsalsolinol has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study beta-adrenergic receptor interactions and synthetic pathways.

    Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

    Medicine: Studied for its potential therapeutic effects in treating cardiovascular diseases and neurodegenerative disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Isoproterenol Norsalsolinol exerts its effects by stimulating beta-adrenergic receptors, leading to increased cyclic AMP (cAMP) levels. This activation results in the relaxation of bronchial, gastrointestinal, and uterine smooth muscles, increased heart rate and contractility, and vasodilation of peripheral vasculature. The compound also interacts with molecular targets involved in neuroprotection, such as reducing intracellular zinc levels and enhancing metallothionein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Isoproterenol: A non-selective beta-adrenergic agonist used to treat bradycardia and heart block.

    Norsalsolinol: A derivative of salsolinol studied for its neuroprotective effects.

    Epinephrine: A beta-adrenergic agonist with similar cardiovascular effects but with additional alpha-adrenergic activity.

Uniqueness

Isoproterenol Norsalsolinol is unique due to its combined properties of beta-adrenergic stimulation and potential neuroprotection. This dual action makes it a valuable compound for research in both cardiovascular and neurological fields.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-propan-2-yl-3,4-dihydro-1H-isoquinoline-4,6,7-triol

InChI

InChI=1S/C12H17NO3/c1-7(2)13-5-8-3-10(14)11(15)4-9(8)12(16)6-13/h3-4,7,12,14-16H,5-6H2,1-2H3

InChI Key

INRCCYSSAUVXBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(C2=CC(=C(C=C2C1)O)O)O

Origin of Product

United States

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